1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid
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Overview
Description
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a pyrazole ring, and an amino acid moiety
Preparation Methods
The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves multiple steps, including the formation of the cyclobutane ring and the pyrazole ring, followed by their coupling. The synthetic route typically starts with the preparation of the cyclobutane ring through cyclization reactions. The pyrazole ring is then synthesized separately, often using hydrazine derivatives and diketones. The final step involves coupling the two rings through a series of reactions, including amination and carboxylation, under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid include other cyclobutane derivatives and pyrazole-containing compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. For example:
Cyclobutane derivatives: Compounds like 1-aminocyclobutane-1-carboxylic acid have a similar cyclobutane ring but lack the pyrazole moiety.
Pyrazole-containing compounds: Compounds like 1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid have the pyrazole ring but do not contain the cyclobutane ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H23N3O2/c1-10(2)9-17-12(4-7-16-17)11(8-15)14(13(18)19)5-3-6-14/h4,7,10-11H,3,5-6,8-9,15H2,1-2H3,(H,18,19) |
InChI Key |
BJXXLXMHOLHJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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